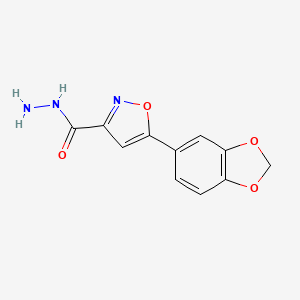

![molecular formula C7H13N3 B1327160 [2-(1H-pyrazol-1-yl)butyl]amine CAS No. 1173099-46-1](/img/structure/B1327160.png)

[2-(1H-pyrazol-1-yl)butyl]amine

Descripción general

Descripción

“[2-(1H-pyrazol-1-yl)butyl]amine” is a chemical compound with the CAS Number: 1173099-46-1 and a linear formula of C7H13N3 . It has a molecular weight of 139.2 .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “[2-(1H-pyrazol-1-yl)butyl]amine”. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis

The molecular structure of “[2-(1H-pyrazol-1-yl)butyl]amine” can be represented by the InChI Code: 1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.Aplicaciones Científicas De Investigación

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of compounds with a wide range of pharmacological activities, including antimicrobial, antitubercular, anticancer, and antihypertensive properties . The pyrazole moiety, such as in “[2-(1H-pyrazol-1-yl)butyl]amine”, can be utilized in the synthesis of benzimidazole derivatives. These derivatives are synthesized through the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane, leading to compounds with potential medicinal applications .

Development of Antileishmanial and Antimalarial Agents

Pyrazole derivatives have been studied for their antileishmanial and antimalarial properties. Molecular simulation studies have shown that certain pyrazole compounds exhibit potent in vitro activity against Leishmania major promastigote forms, which are responsible for leishmaniasis . The compound “[2-(1H-pyrazol-1-yl)butyl]amine” could serve as a scaffold for developing new antileishmanial and antimalarial agents.

C–H Functionalization in Organic Synthesis

The C–H bond functionalization is a valuable transformation in organic synthesis. “[2-(1H-pyrazol-1-yl)butyl]amine” can be involved in Rh(III)-catalyzed C–H bond functionalization with internal alkynes. This process allows for the divergent synthesis of either C–H alkenylation products or indazole products, which are important in the development of pharmaceuticals and agrochemicals .

Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a common scaffold in drug discovery due to its presence in many bioactive molecules. “[2-(1H-pyrazol-1-yl)butyl]amine” can be used to synthesize various pyrazole derivatives that serve as key intermediates in the creation of new drugs. These compounds have applications in medicinal chemistry, agrochemistry, and coordination chemistry .

Synthesis of Azapentalenes

Azapentalenes are a class of nitrogen-containing heterocycles with potential applications in materials science and pharmaceutical chemistry. The amine group in “[2-(1H-pyrazol-1-yl)butyl]amine” can participate in ring closure reactions to form azapentalenes through the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Coordination Chemistry and Organometallic Applications

Pyrazole derivatives, including “[2-(1H-pyrazol-1-yl)butyl]amine”, are known to coordinate with metal ions, forming complexes with diverse structural and electronic properties. These complexes have applications in catalysis, molecular recognition, and as building blocks for metal-organic frameworks (MOFs) .

Safety and Hazards

Direcciones Futuras

The future directions for “[2-(1H-pyrazol-1-yl)butyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the broad range of activities exhibited by similar compounds, there may be potential for the development of novel drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that the compound can undergo rhodium (iii)-catalyzed c–h bond functionalization with internal alkynes, leading to the synthesis of either c–h alkenylation products or indazole products . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

The compound’s molecular weight (1392 g/mol) and its solubility in polar solvents suggest that it might have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the compound’s activity can be controlled by the choice of solvent, suggesting that its action might be influenced by the chemical environment .

Propiedades

IUPAC Name |

2-pyrazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBJXUYGIUPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302918 | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-pyrazol-1-yl)butyl]amine | |

CAS RN |

1173099-46-1 | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)